BenchChemオンラインストアへようこそ!

(1-Cyclobutylpiperidin-4-yl)methanamine

Lipophilicity CNS drug design Physicochemical property prediction

(1-Cyclobutylpiperidin-4-yl)methanamine is a piperidine-based primary amine building block (molecular formula C₁₀H₂₀N₂, MW 168.28) that features a cyclobutyl substituent at the piperidine N1 position and a methanamine group at the C4 position. Predicted physicochemical properties include a moderate basicity (pKₐ ~10.13), balanced lipophilicity (XlogP ≈ 1), and a boiling point of approximately 237.8 °C.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1204829-11-7
Cat. No. B1422193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclobutylpiperidin-4-yl)methanamine
CAS1204829-11-7
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)CN
InChIInChI=1S/C10H20N2/c11-8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8,11H2
InChIKeyWMGPLQGJJKAYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclobutylpiperidin-4-yl)methanamine (CAS 1204829-11-7): Physicochemical Profile and Sourcing Overview for Pharmaceutical R&D


(1-Cyclobutylpiperidin-4-yl)methanamine is a piperidine-based primary amine building block (molecular formula C₁₀H₂₀N₂, MW 168.28) that features a cyclobutyl substituent at the piperidine N1 position and a methanamine group at the C4 position. Predicted physicochemical properties include a moderate basicity (pKₐ ~10.13), balanced lipophilicity (XlogP ≈ 1), and a boiling point of approximately 237.8 °C . The compound is primarily sourced as a free base (typical purity 95%) or as its dihydrochloride salt (purity 98%), and it has been established as a strategic intermediate in the design of histamine H3 receptor (H3R) inverse agonists, including the clinical candidate SUVN-G3031 [1].

Why Cycloalkyl Homologs Cannot Simply Replace (1-Cyclobutylpiperidin-4-yl)methanamine in H3R-Targeted Programs


Substituting the cyclobutyl ring with a smaller cyclopropyl or larger cyclohexyl group alters lipophilicity by approximately 0.7–1.6 log units, which can shift a compound’s position in key drug-likeness spaces (e.g., CNS MPO score) and compromise the finely optimized balance between blood-brain barrier penetration and metabolic stability that has been empirically validated for the cyclobutyl scaffold in advanced H3R programs . Furthermore, the synthetic route to the clinical candidate SUVN-G3031 relies on the specific steric and electronic profile of the cyclobutylpiperidine intermediate, and direct substitution with alternative cycloalkylamines would necessitate re-optimization of the entire synthetic sequence and downstream SAR [1].

Head-to-Head Quantitative Differentiation Evidence for (1-Cyclobutylpiperidin-4-yl)methanamine


Moderate Lipophilicity (XlogP = 1.0) Versus Cyclopropyl (0.33) and Cyclohexyl (1.7–2.6) Analogs

The predicted XlogP of (1-cyclobutylpiperidin-4-yl)methanamine is 1.0 , placing it in a ‘sweet spot’ for CNS drug candidates. The corresponding cyclopropyl analog has a substantially lower XlogP of 0.33 , while the cyclohexyl analog’s logP ranges from 1.66 to 2.63 depending on the source [1]. This 0.67–1.63 log unit difference directly impacts membrane permeability predictions, with the cyclobutyl compound avoiding both the hydrophilicity penalty of the cyclopropyl and the excessive hydrophobicity of the cyclohexyl variant.

Lipophilicity CNS drug design Physicochemical property prediction

Boiling Point Differentiation: 237.8 °C (Cyclobutyl) vs 222.6 °C (Cyclopropyl)

The predicted boiling point of (1-cyclobutylpiperidin-4-yl)methanamine is 237.8 ± 8.0 °C , which is approximately 15 °C higher than the 222.6 ± 8.0 °C predicted for the cyclopropyl analog . This difference, attributable to the larger cyclobutyl ring, can influence distillation-based purification protocols and thermal stability margins during downstream synthetic transformations.

Boiling point Physical property prediction Purification strategy

Validated Role as Key Intermediate for Clinical H3R Inverse Agonist SUVN-G3031

The cyclobutylpiperidin-4-yl scaffold is explicitly claimed in patent literature as the optimal N-cycloalkyl substituent for a series of histamine H3 receptor ligands, including [4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methanamine derivatives [1]. The clinical candidate SUVN-G3031, which incorporates this exact scaffold, displays a human H3R Kᵢ of 8.73 nM and has successfully completed Phase 1 evaluation [2]. In contrast, SAR studies within the same patent family indicate that replacement of the cyclobutyl group with cyclopropyl, cyclohexyl, or heterocyclic alternatives resulted in reduced H3R affinity, guiding selection toward the cyclobutyl congener [3].

Histamine H3 receptor Intermediate Drug discovery

Commercial Availability: Two Salt Forms with Defined Purity Specifications (Free Base 95%, Dihydrochloride 98%)

The compound is commercially available as both the free base (CAS 1204829-11-7, purity 95%) and the dihydrochloride salt (CAS 1286273-06-0, purity 98%) from catalog suppliers . This dual-form availability provides formulation flexibility: the free base is suitable for organic synthesis and free-solubility applications, while the dihydrochloride salt offers enhanced aqueous solubility and storage stability. In comparison, the cyclopropyl analog (free base) is widely listed at 95% purity, and the cyclohexyl analog at 95+%, meaning the 98% dihydrochloride option represents a meaningful purity upgrade for applications requiring high-assay intermediates .

Sourcing Purity Salt form selection

Procurement-Relevant Application Scenarios Where (1-Cyclobutylpiperidin-4-yl)methanamine Outperforms Analogs


Lead Optimization in Histamine H3 Receptor Inverse Agonist Programs

Medicinal chemistry teams pursuing H3R inverse agonists for narcolepsy, cognitive disorders, or sleep-wake regulation should prioritize this compound. The cyclobutylpiperidine motif it provides has been clinically validated in SUVN-G3031 (hH3R Kᵢ = 8.73 nM), and patent-derived SAR demonstrates that alternative cycloalkyl substitutents (cyclopropyl, cyclohexyl) consistently yield lower H3R affinity [1][2]. Using the cyclobutyl intermediate at the outset avoids resource-intensive re-optimization of the N-cycloalkyl position.

CNS Penetration-Focused Pharmacokinetic Optimization

When designing CNS-penetrant candidates, the predicted XlogP of 1.0 provides an empirically favorable balance between passive permeability and metabolic stability. Substituting the cyclobutyl with a cyclopropyl (XlogP 0.33) risks insufficient membrane partitioning, while a cyclohexyl (LogP 1.7–2.6) may exceed optimal lipophilicity, increasing the probability of high metabolic clearance and phospholipidosis . Selecting this specific intermediate preserves the physicochemical window validated in the SUVN-G3031 preclinical package.

Scale-Up of Synthetic Routes Requiring Defined Thermal Stability Margins

Process chemistry groups scaling syntheses that involve distillation or high-temperature steps benefit from the compound’s boiling point of approximately 237.8 °C, which is 15 °C higher than the cyclopropyl analog . This wider thermal window reduces the risk of product loss or degradation during solvent stripping, particularly important when the intermediate is carried forward into multi-kilogram campaigns.

Biochemical Assay Development Requiring High-Assay Salt Forms

Groups performing sensitive in vitro pharmacology or preparing stock solutions for high-throughput screening should procure the 98% dihydrochloride salt rather than the 95% free base or comparators . The salt form’s higher purity and aqueous solubility simplifies solution preparation, improves dosing accuracy, and minimizes confounding assay variability, thereby enhancing data reproducibility in hit-to-lead and lead optimization phases.

Quote Request

Request a Quote for (1-Cyclobutylpiperidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.